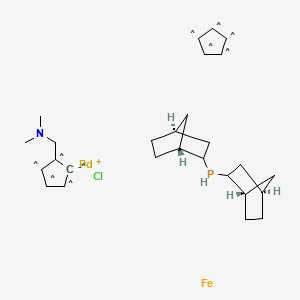
2-Fluoro-6-iodo-3-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-iodo-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6FIO3 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and methoxy groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodo-3-methoxybenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of 2-fluoro-3-methoxybenzoic acid using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The methoxy group can participate in oxidation reactions, while the aromatic ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by various substituents using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Oxidation: Conversion of the methoxy group to a carboxyl group.
Reduction: Hydrogenated aromatic ring derivatives.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-iodo-3-methoxybenzoic acid is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development, especially in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-iodo-3-methoxybenzoic acid in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and iodine atoms. This activation facilitates various substitution and coupling reactions. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-6-methoxybenzoic acid
- 2-Fluoro-3-iodo-6-methoxybenzoic acid
- 2-Fluoro-6-methylbenzoic acid
- 2-Fluoro-6-trifluoromethylmandelic acid
Comparison: 2-Fluoro-6-iodo-3-methoxybenzoic acid is unique due to the combination of fluorine, iodine, and methoxy groups, which provide distinct reactivity patterns compared to its analogs. The presence of iodine allows for versatile coupling reactions, while the fluorine and methoxy groups influence the electronic properties of the aromatic ring, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2-fluoro-6-iodo-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCQGKYUMOOPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)








![N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride](/img/structure/B6289079.png)
![Benzyloxycalix[7]arene](/img/structure/B6289087.png)
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)

